molecular formula C18H24F3NO2 B13618203 Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B13618203
M. Wt: 343.4 g/mol
InChI Key: UXNVXBLGUPABHR-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring The tert-butyl group and the carboxylate ester functionality add to its structural complexity

Preparation Methods

The synthesis of tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

    Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a common reaction for assembling the final compound.

Scientific Research Applications

Tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The piperidine ring provides a scaffold for interactions with biological macromolecules, while the carboxylate ester functionality can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H24F3NO2

Molecular Weight

343.4 g/mol

IUPAC Name

tert-butyl 4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H24F3NO2/c1-16(2,3)24-15(23)22-10-8-17(4,9-11-22)13-6-5-7-14(12-13)18(19,20)21/h5-7,12H,8-11H2,1-4H3

InChI Key

UXNVXBLGUPABHR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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